

# Application Notes and Protocols: Heptyl Formate in the Food Industry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Heptyl formate

Cat. No.: B089460

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## Introduction

**Heptyl formate** (n-heptyl methanoate) is a carboxylic acid ester recognized for its potent and versatile flavor profile.[1][2] It is a synthetic flavoring agent characterized by a strong, fruity-floral odor with undertones of orris and rose, and a sweet taste reminiscent of plum.[3][4] Its aromatic qualities, often described as green, fatty, and apple-like, make it a valuable component in the formulation of artificial fruit essences.[5][6] Naturally occurring in kumquat peel oil and beer, **heptyl formate** is utilized by the food industry to impart or enhance specific fruit notes in a variety of products.[3] This document provides detailed application notes, quality control protocols, and analytical methodologies for the effective use of **heptyl formate** in food systems.

## Physicochemical and Regulatory Data

Accurate characterization is fundamental to the consistent application of any flavoring agent. The properties of **heptyl formate** are well-documented, ensuring its proper handling, storage, and use in formulations.

## Quantitative Data Summary

The following tables summarize the key physicochemical properties and regulatory specifications for **heptyl formate**.

Table 1: Physicochemical Properties of **Heptyl Formate**

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	[7]
Molecular Weight	144.21 g/mol	[7]
CAS Number	112-23-2	[8]
Appearance	Colorless to light yellow liquid	[3][4]
Boiling Point	177-178 °C	[4]
Density	0.882 g/mL at 25 °C	[4]
Refractive Index (n <sup>20</sup> /D)	1.413	[4]
Flash Point	60 °C (140 °F)	[9]
Solubility	Insoluble in water; soluble in ether and most organic solvents.	[10]

Table 2: Regulatory Status and Identification Numbers

Regulatory Body / Identifier	Status / Number	Reference(s)
FDA 21 CFR	172.515	[7]
FEMA Number	2552	[7]
FEMA GRAS™	GRAS Publication 3	
JECFA Number	121	[7]
JECFA Evaluation	No safety concern at current levels of intake when used as a flavouring agent.	[7]
EU FLAVIS Number	09.021	
CoE Number	77	

## Applications in the Food Industry

**Heptyl formate**'s distinct flavor profile makes it suitable for a wide range of applications, particularly in confectionery and beverage sectors.

### Flavor Profile Contribution

**Heptyl formate** delivers a powerful fruity note, which can be described as a combination of green apple, plum, and pear with floral undertones.<sup>[3][6]</sup> It is rarely used as a standalone flavor but excels as part of a complex flavor system to provide lift and authenticity to fruit profiles.

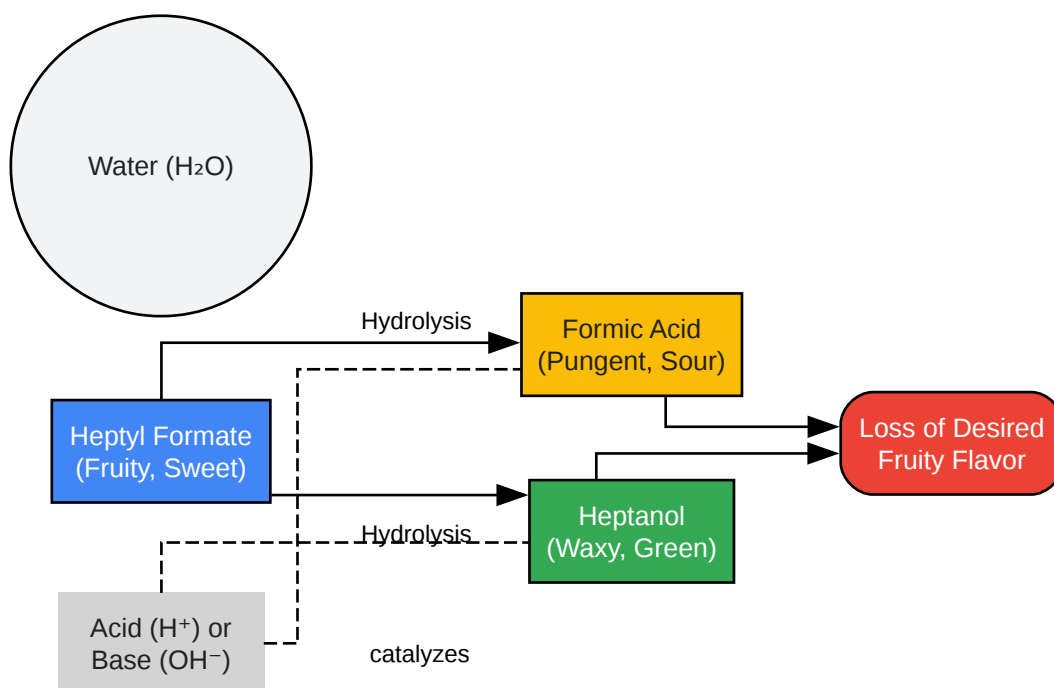
Table 3: Recommended Applications and Typical Use Levels

Food Category	Application Examples	Typical Use Level (ppm)	Reference(s)
Beverages	Carbonated soft drinks, fruit juices, flavored alcoholic beverages	1 - 4	<sup>[3][4]</sup>
Confectionery	Hard candies, chewing gum, fruit-flavored fillings	1 - 4	<sup>[3][6]</sup>
Baked Goods	Pastry fillings, icings, fruit-flavored cakes	1 - 4	<sup>[3][4]</sup>
Dairy Products	Ice cream, yogurt, flavored milk	1 - 4	<sup>[3]</sup>
Desserts	Gelatins, puddings, fruit-flavored desserts	1 - 4	<sup>[6]</sup>

### Stability and Storage

**Heptyl formate** is moderately stable.<sup>[3]</sup> As an ester, its primary degradation pathway in food systems is hydrolysis, which breaks the molecule down into heptanol and formic acid.<sup>[11]</sup> This reaction is accelerated by heat and non-neutral pH conditions (acidic or basic).

- Storage: Store in cool, dry, well-ventilated areas away from heat and direct sunlight.[6] Use of glass, tin-lined, or other inert containers is recommended.[3]
- Food Matrix Considerations: In aqueous systems, particularly those with a low pH (e.g., citrus beverages), the potential for hydrolysis over the product's shelf life should be evaluated.



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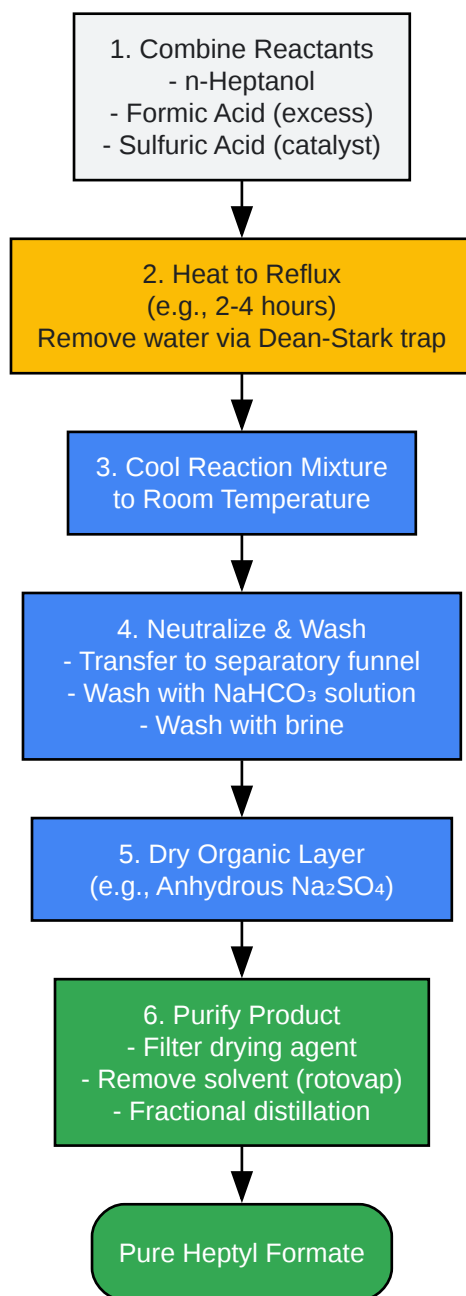
**Figure 1.** Hydrolysis degradation pathway of **heptyl formate**.

## Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, quality control, and application testing of **heptyl formate**.

### Protocol 1: Synthesis via Fischer Esterification

This protocol describes the laboratory-scale synthesis of **heptyl formate** from n-heptanol and formic acid using an acid catalyst, a common method known as Fischer Esterification.[6]



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**Figure 2.** Workflow for **heptyl formate** synthesis via Fischer Esterification.

Materials:

- n-Heptanol
- Formic Acid (≥95%)

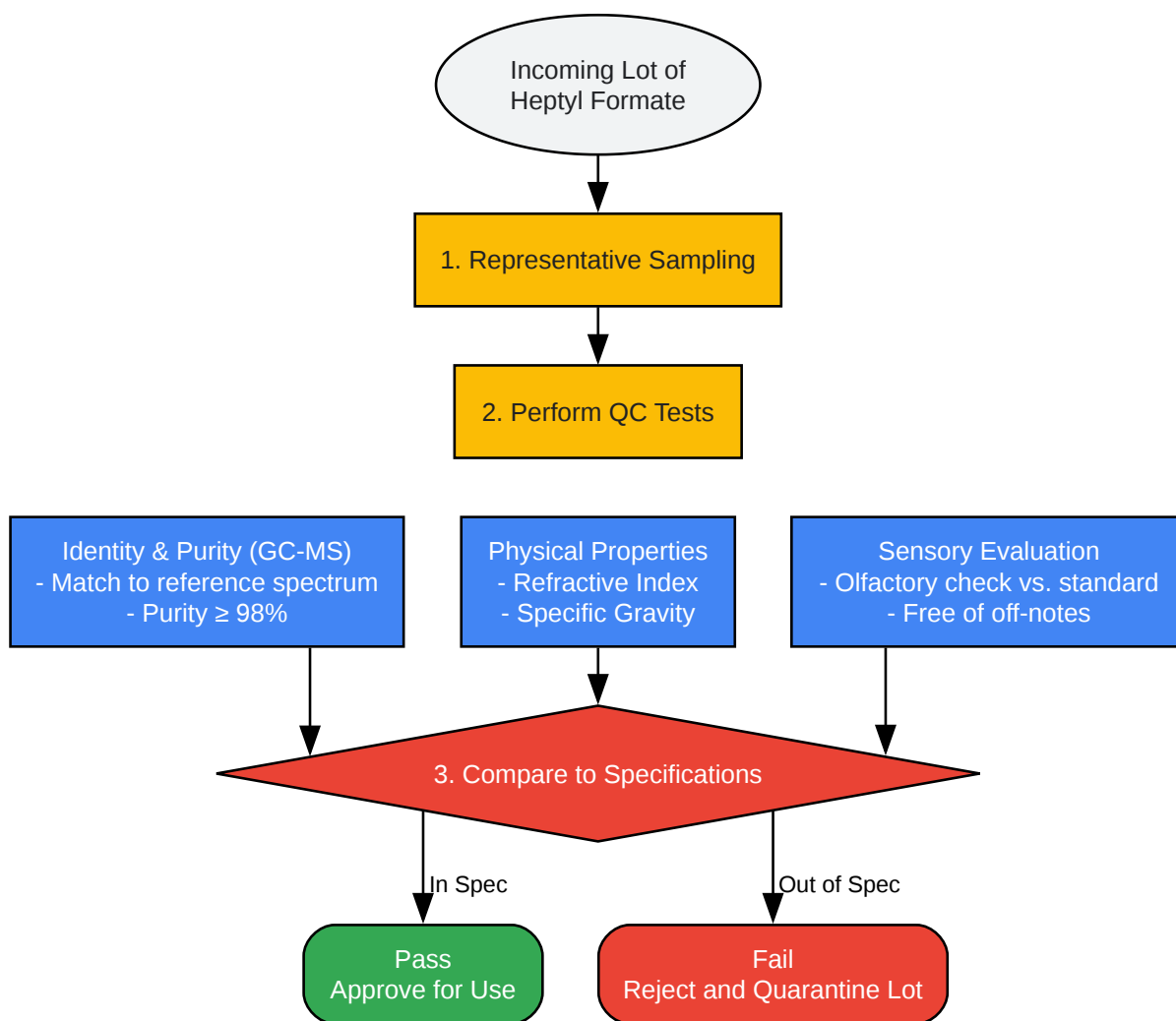
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Toluene (or other suitable solvent for azeotropic water removal)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated Sodium Chloride (brine) solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

#### Methodology:

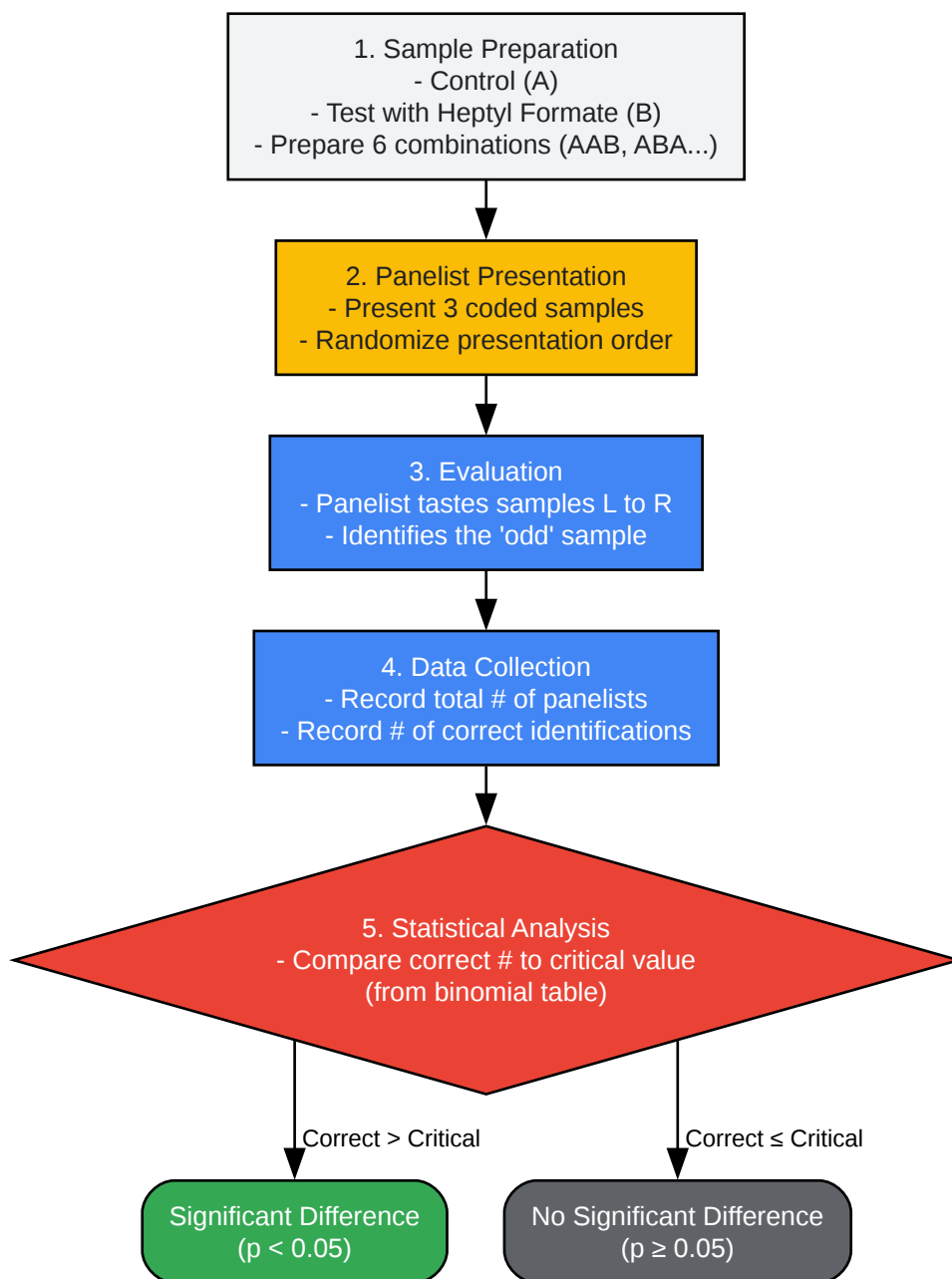
- **Reaction Setup:** In a round-bottom flask, combine n-heptanol, a molar excess of formic acid (e.g., 1.5 to 2 equivalents), and toluene.
- **Catalysis:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight).
- **Reflux:** Assemble the Dean-Stark apparatus and condenser. Heat the mixture to a steady reflux. The toluene-water azeotrope will distill and collect in the trap, effectively removing water and driving the reaction toward the product. Continue until water no longer collects in the trap (typically 2-4 hours).
- **Workup:** Allow the mixture to cool to room temperature. Transfer it to a separatory funnel.
- **Washing:** Carefully wash the organic layer sequentially with water, saturated  $\text{NaHCO}_3$  solution (to neutralize the acid catalyst), and finally with brine. Check the aqueous layer with pH paper to ensure neutralization is complete.
- **Drying:** Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- **Purification:** Filter off the drying agent. Remove the toluene solvent using a rotary evaporator. Purify the crude **heptyl formate** via fractional distillation under reduced pressure to obtain the final, high-purity product.

## Protocol 2: Quality Control of Heptyl Formate

A robust quality control (QC) system is essential to ensure the identity, purity, and sensory consistency of the flavoring agent.[\[12\]](#)







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- To cite this document: BenchChem. [Application Notes and Protocols: Heptyl Formate in the Food Industry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089460#heptyl-formate-as-a-flavoring-agent-in-food-industry]

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